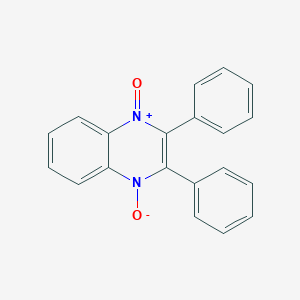
2,3-Diphenylquinoxaline 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C20H14N2O2. It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline ring, along with two oxygen atoms at the 1 and 4 positions, forming a dioxide structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylquinoxaline 1,4-dioxide typically involves the condensation of benzil with o-phenylenediamine in the presence of an oxidizing agent. One common method is as follows :
Reactants: Benzil and o-phenylenediamine.
Solvent: Rectified spirit.
Conditions: The mixture is warmed in a water bath for 30 minutes, followed by the addition of water until slight cloudiness persists. The solution is then allowed to cool.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity.
化学反应分析
Types of Reactions
2,3-Diphenylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the dioxide to the corresponding quinoxaline.
Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline.
Substitution: Halogenated quinoxaline derivatives.
科学研究应用
2,3-Diphenylquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 2,3-Diphenylquinoxaline 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The compound can cause DNA damage, which is a key factor in its antimicrobial and anticancer activities. It also generates reactive oxygen species (ROS), leading to oxidative stress in cells .
相似化合物的比较
2,3-Diphenylquinoxaline 1,4-dioxide can be compared with other quinoxaline derivatives such as:
Quinoxaline: Lacks the phenyl groups and dioxide structure, resulting in different chemical and biological properties.
2,3-Diphenylquinoxaline: Similar structure but without the dioxide groups, leading to different reactivity and applications.
Quinoxaline N-oxides: Similar in terms of the N-oxide functionality but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
5227-56-5 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
4-oxido-2,3-diphenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C20H14N2O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H |
InChI 键 |
NPTPZLXFFOWFIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


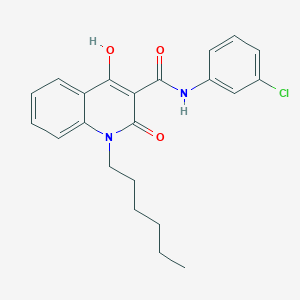

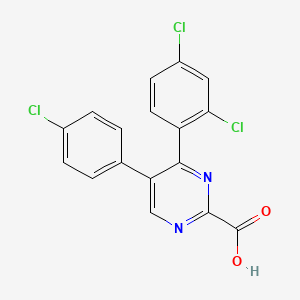
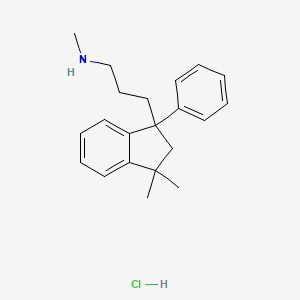

![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
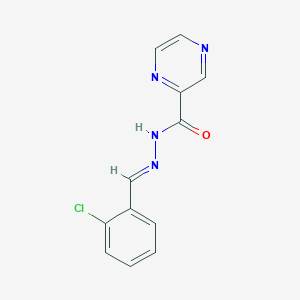
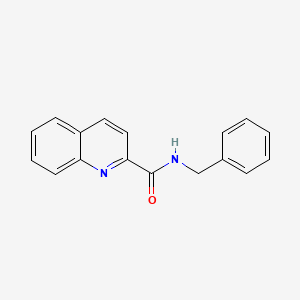
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)

![1,4-Dioxaspiro[4.7]dodecane](/img/structure/B11998582.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998584.png)
![2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11998587.png)
![2-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11998588.png)
